2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride
Description
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride is a non-proteinogenic amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at position 2 and a 3,5-diaminophenyl moiety at position 3, in its hydrochloride salt form.
Properties
IUPAC Name |
2-amino-3-(3,5-diaminophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,10-12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFJLIXVZPTYTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride typically involves the reaction of 3,5-diaminobenzoic acid with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability. Purification steps, such as crystallization and filtration, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride has shown potential in the development of anti-inflammatory drugs. Its structure suggests interactions with inflammatory pathways, particularly through modulation of cytokine release and neutrophil chemotaxis.
- Case Study : A study demonstrated that derivatives of this compound effectively reduced inflammation in a murine model of rheumatoid arthritis by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .
Neuropharmacology
Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases.
- Mechanism of Action : It is hypothesized that the compound can modulate glutamate receptors, which are critical in excitatory neurotransmission and implicated in conditions like Alzheimer’s disease .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in synthesizing more complex molecules.
- Synthetic Pathways : Various synthetic routes have been explored to derive this compound from simpler precursors, allowing for the creation of novel pharmaceuticals with enhanced efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The diaminophenyl substituent (electron-donating) increases basicity and water solubility compared to dichloro (electron-withdrawing) or bromo (steric) analogs .
- Hydrochloride Salt : Enhances stability and solubility in aqueous media, critical for pharmaceutical formulations .
Biological Activity
2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride is a compound of significant interest in biochemical research due to its potential roles in enzyme inhibition, protein interactions, and therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique substitution pattern on the phenyl ring, which influences its biological activity. It is classified as an amino acid derivative with the following structural formula:
The biological activity of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Interaction : It can bind to receptors such as glutamate receptors, modulating their activity and influencing neurotransmission.
Biological Activity Overview
The following table summarizes the key biological activities associated with 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride:
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
Research indicates that 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that it affects the activity of enzymes linked to neurotransmitter synthesis, potentially impacting conditions like depression and anxiety . -
Receptor Interaction :
The compound has been studied for its affinity towards glutamate receptors. A study demonstrated that derivatives of this compound exhibit varying degrees of activation at NMDA receptor subtypes, suggesting that modifications to the structure can enhance receptor selectivity and efficacy . -
Antimicrobial Activity :
Investigations into the antimicrobial properties revealed that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at 250 µg/mL for some derivatives .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds reveals unique aspects of 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 2-Amino-3-(3,4-diaminophenyl)propanoic acid | Different substitution pattern on phenyl ring | Varies in enzyme inhibition |
| 2-Amino-3-(2,5-diaminophenyl)propanoic acid | Structural differences affecting receptor binding | Potentially lower affinity for NMDA |
| 2-Amino-3-(3,5-diaminophenyl)butanoic acid | Longer carbon chain may affect pharmacokinetics | Different therapeutic applications |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-3-(3,5-diaminophenyl)propanoic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted benzaldehyde derivatives. For example, a Strecker synthesis or reductive amination may be employed, using precursors like 3,5-diaminobenzaldehyde and glycine derivatives. Reaction conditions such as pH (e.g., acidic for imine formation) and temperature (controlled to avoid side reactions) critically affect yield. Chlorinated analogs (e.g., dichlorophenyl derivatives) use similar pathways, with purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Advanced characterization techniques include:
- NMR Spectroscopy : Confirm the presence of aromatic protons (δ 6.5–7.5 ppm for diaminophenyl groups) and α-protons adjacent to the amino group (δ 3.0–4.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for C₉H₁₄N₃O₂·HCl).
- Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and Cl align with theoretical values.
- X-ray Crystallography (if crystalline): Resolve spatial configuration, particularly for chiral centers .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on the compound’s receptor binding affinity across assay systems?
- Methodological Answer : Discrepancies in receptor binding (e.g., glutamate receptor modulation) may arise from assay-specific variables:
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled competitive assays) with functional assays (e.g., calcium flux in neuronal cells).
- Buffer Conditions : Test ionic strength (e.g., 150 mM NaCl vs. low-salt buffers) and pH (6.5–7.5) to assess sensitivity to microenvironmental changes.
- Receptor Subtype Selectivity : Use knockout cell lines or subtype-specific antagonists (e.g., NMDA vs. AMPA receptor blockers) to isolate targets .
Q. How does the substitution pattern on the phenyl ring influence pharmacokinetic properties in preclinical models?
- Methodological Answer : Structural analogs (e.g., 3,5-dichloro or dimethoxy derivatives) provide insights:
- Lipophilicity : LogP values (measured via HPLC) correlate with blood-brain barrier penetration. Diaminophenyl groups increase polarity, potentially reducing CNS bioavailability compared to halogenated analogs.
- Metabolic Stability : Incubate with liver microsomes to compare oxidation rates. Electron-rich diaminophenyl groups may enhance susceptibility to cytochrome P450-mediated metabolism.
- In Vivo Half-Life : Administer analogs in rodent models and measure plasma clearance via LC-MS. Substituents like halogens prolong half-life due to reduced renal excretion .
Key Notes for Experimental Design
- Stereochemical Purity : Use chiral chromatography (e.g., CHIRALPAK® columns) to separate enantiomers, as biological activity may differ significantly between (R)- and (S)-forms.
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish storage guidelines. Diaminophenyl derivatives are prone to oxidation; add antioxidants (e.g., 0.1% BHT) in stock solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
